
(2-Methyloxazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is commonly used in pharmaceutical testing and research . This compound is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes steps such as solvent extraction, purification, and drying to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that are useful in further chemical synthesis and applications .
Scientific Research Applications
(2-Methyloxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Methyloxazol-4-yl)methanamine hydrochloride include:
- (2-Methyloxazol-5-yl)methanamine hydrochloride
- (2-Ethyloxazol-4-yl)methanamine hydrochloride
- (2-Phenyloxazol-4-yl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a methyl group at the 2-position of the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .
Properties
CAS No. |
2061979-41-5 |
|---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
InChI Key |
VVHBHIQCIRZTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


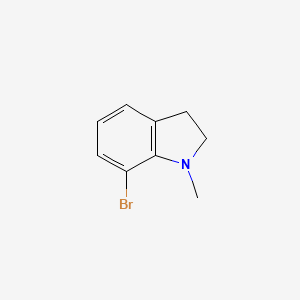
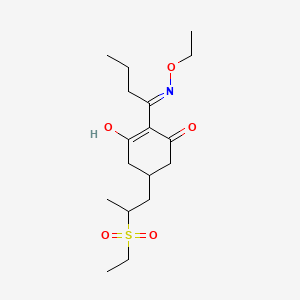
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
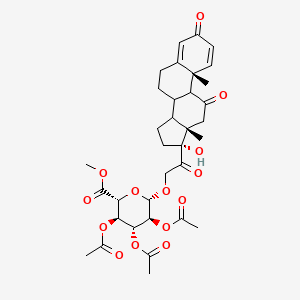
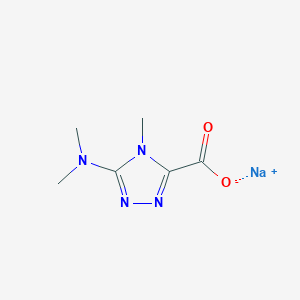
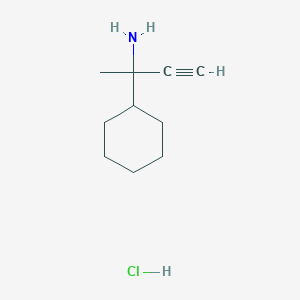
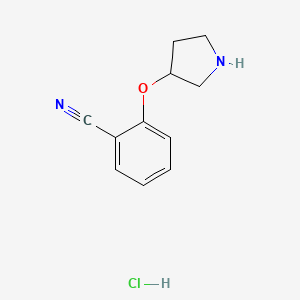
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
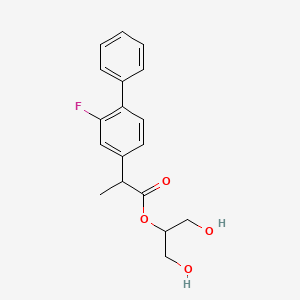
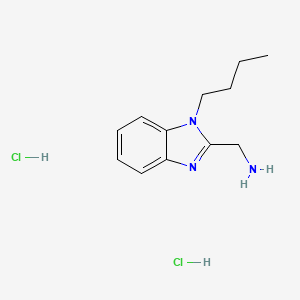
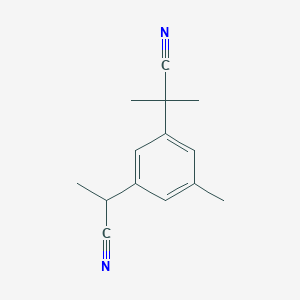
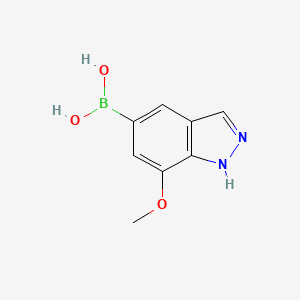
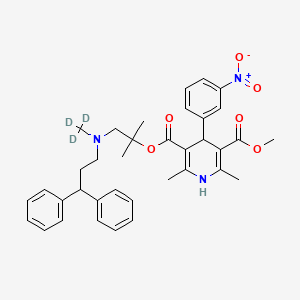
![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
